Cas no 160807-85-2 (Urea,N,N'-bis[(4-chlorophenyl)phenylmethyl]-)
160807-85-2 structure
Product Name:Urea,N,N'-bis[(4-chlorophenyl)phenylmethyl]-
CAS No:160807-85-2
MF:C27H22Cl2N2O
MW:461.382384777069
CID:216780
PubChem ID:3074695
Update Time:2025-04-19
Urea,N,N'-bis[(4-chlorophenyl)phenylmethyl]- Chemical and Physical Properties
Names and Identifiers
-
- Urea,N,N'-bis[(4-chlorophenyl)phenylmethyl]-
- 1,3-bis[(4-chlorophenyl)-phenylmethyl]urea
- N,N'-Bis((4-chlorophenyl)phenylmethyl)urea
- Urea, N,N'-bis((4-chlorophenyl)phenylmethyl)-
- 1,3-bis[(4-chlorophenyl)-phenyl-methyl]urea
- CHEMBL3330893
- N,N'-Bis[(4-chlorophenyl)(phenyl)methyl]carbamimidic acid
- DTXSID50936406
- 160807-85-2
-
- Inchi: 1S/C27H22Cl2N2O/c28-23-15-11-21(12-16-23)25(19-7-3-1-4-8-19)30-27(32)31-26(20-9-5-2-6-10-20)22-13-17-24(29)18-14-22/h1-18,25-26H,(H2,30,31,32)
- InChI Key: LJJHZYAKZRWTNF-UHFFFAOYSA-N
- SMILES: ClC1C=CC(=CC=1)C(C1C=CC=CC=1)NC(NC(C1C=CC=CC=1)C1C=CC(=CC=1)Cl)=O
Computed Properties
- Exact Mass: 460.11116
- Monoisotopic Mass: 460.110919
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 32
- Rotatable Bond Count: 6
- Complexity: 512
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 2
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 41.1
- XLogP3: 7
Experimental Properties
- Density: 1.261
- Boiling Point: 675.2°Cat760mmHg
- Flash Point: 362.1°C
- Refractive Index: 1.633
- PSA: 41.13
Urea,N,N'-bis[(4-chlorophenyl)phenylmethyl]- Related Literature
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S. Amaresh,K. Karthikeyan,K. J. Kim,Y. S. Lee RSC Adv., 2014,4, 23107-23115
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Alvin Tanudjaja,Shinsuke Inagi,Fusao Kitamura,Toshikazu Takata,Ikuyoshi Tomita Dalton Trans., 2021,50, 3037-3043
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Teresita Carrillo-Hernández,Philippe Schaeffer,Pierre Albrecht Chem. Commun., 2001, 1976-1977
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P. K. Wawrzyniak,M. T. P. Beerepoot,H. J. M. de Groot,F. Buda Phys. Chem. Chem. Phys., 2011,13, 10270-10279
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